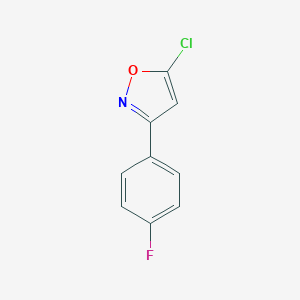
5-Chloro-3-(4-fluorophenyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(4-fluorophenyl)isoxazole: is a heterocyclic compound that contains both chlorine and fluorine atoms It is part of the oxazole family, which is known for its aromatic five-membered ring structure containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom in the oxazole ring.
Reduction: Reduction reactions can occur at the chlorine or fluorine substituents, potentially leading to dehalogenation.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted oxazoles depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 5-Chloro-3-(4-fluorophenyl)isoxazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of both chlorine and fluorine atoms can enhance the biological activity of derivatives, making them potential candidates for drug development.
Medicine: Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced mechanical strength.
作用机制
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)isoxazole and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
- 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole
- 5-Chloro-3-(4-bromophenyl)-1,2-oxazole
- 5-Chloro-3-(4-methylphenyl)-1,2-oxazole
Comparison: Compared to its analogs, 5-Chloro-3-(4-fluorophenyl)isoxazole is unique due to the presence of the fluorine atom. Fluorine is highly electronegative, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.
属性
CAS 编号 |
137188-20-6 |
|---|---|
分子式 |
C9H5ClFNO |
分子量 |
197.59 g/mol |
IUPAC 名称 |
5-chloro-3-(4-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClFNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H |
InChI 键 |
SCRXBYPGBVETDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)F |
规范 SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)F |
同义词 |
5-CHLORO-3-(4-FLUOROPHENYL)ISOXAZOLE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


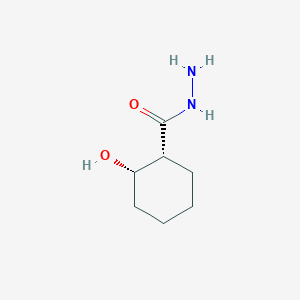
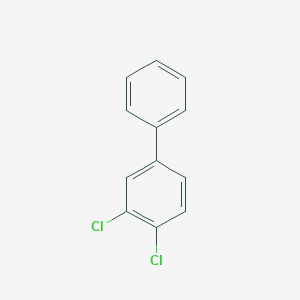

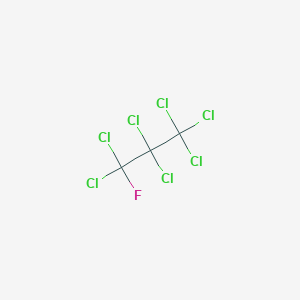
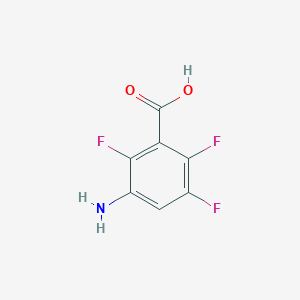
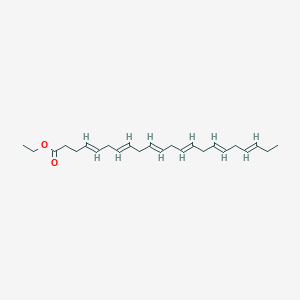
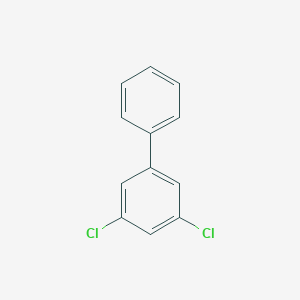
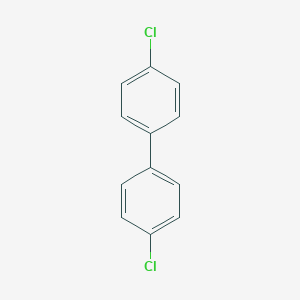
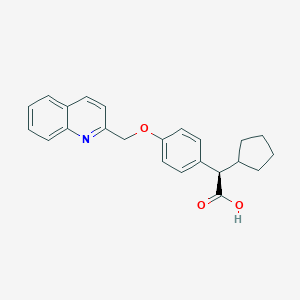

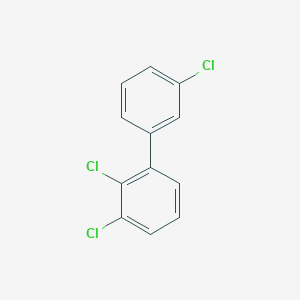
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)


